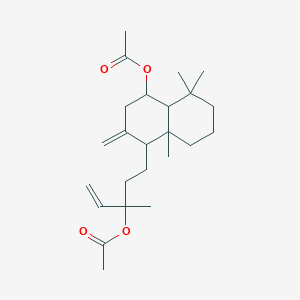

Larixol

Description

Structure

3D Structure

Properties

CAS No. |

1438-66-0 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(1S,4S,4aR,8aS)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |

InChI |

InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15-,16-,17-,19+,20+/m0/s1 |

InChI Key |

CLGDBTZPPRVUII-HROONELDSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@H](CC(=C)[C@@H]2CC[C@@](C)(C=C)O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |

Synonyms |

(αS,1S,4S,4aS,8aR)-α-Ethenyldecahydro-4-hydroxy-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1α(R*),4β,4aβ,8aα]]-α-Ethenyldecahydro-4-hydroxy-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; (+)-Larixol |

Origin of Product |

United States |

Foundational & Exploratory

Larixol's Contested Mechanism of Action in Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larixol, a diterpene isolated from the root of Euphorbia formosana, has been investigated for its anti-inflammatory properties, particularly its effects on neutrophil activation. This technical guide provides an in-depth analysis of the proposed mechanism of action of this compound in human neutrophils, based on available scientific literature. Notably, the current body of research presents conflicting findings. One key study suggests that this compound inhibits neutrophil responses induced by the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) by targeting the βγ subunit of the Gi-protein. This interference is proposed to disrupt downstream signaling cascades, leading to the attenuation of key neutrophil functions such as superoxide production, degranulation, and chemotaxis. However, a subsequent study challenges these findings, reporting no inhibitory effect of commercially sourced this compound on neutrophil activation mediated by fMLP or other G-protein coupled receptor (GPCR) agonists. This guide will present the detailed mechanistic data from the initial positive findings, including quantitative data and experimental protocols, while also prominently highlighting the contradictory evidence to provide a comprehensive and balanced overview of the current, unresolved state of this compound research in the context of neutrophil function.

Introduction

Neutrophils are critical effector cells of the innate immune system, playing a pivotal role in the host defense against pathogens.[1] Their activation is a tightly regulated process initiated by a variety of stimuli, including microbial products and host-derived chemoattractants.[1] Over-activation of neutrophils, however, can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases.[2][3][4] G-protein-coupled receptors (GPCRs), such as the formyl peptide receptor 1 (FPR1) that recognizes fMLP, are key regulators of neutrophil function. Consequently, molecules that modulate GPCR signaling pathways in neutrophils are of significant interest as potential anti-inflammatory therapeutics.

This compound is a diterpene that has been the subject of investigation for its potential to modulate neutrophil activity. This document synthesizes the available, albeit conflicting, data on its mechanism of action.

Proposed Mechanism of Action: Targeting the Gi-Protein βγ Subunit

The primary evidence for this compound's anti-inflammatory effect in neutrophils comes from a study by Lin et al. (2022), which suggests that this compound's mechanism of action is centered on the inhibition of fMLP-induced signaling by interfering with the βγ subunit of the heterotrimeric Gi-protein.

Upon fMLP binding to its receptor, FPR1, the associated Gi-protein dissociates into its Gαi and Gβγ subunits. These subunits then activate downstream effector molecules, initiating a signaling cascade that culminates in various cellular responses. The proposed model posits that this compound directly interferes with the interaction of the Gβγ subunit with its downstream targets, including Src kinase and Phospholipase Cβ (PLCβ). This disruption is believed to be the primary mode of this compound's inhibitory action on fMLP-stimulated neutrophils.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway inhibited by this compound in fMLP-stimulated neutrophils.

Caption: Proposed inhibitory mechanism of this compound on fMLP-induced neutrophil signaling.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the quantitative data reported by Lin et al. (2022) regarding the inhibitory effects of this compound on various fMLP-induced neutrophil functions.

Table 1: Inhibitory Concentration (IC50) of this compound on Neutrophil Functions

| Neutrophil Function | Stimulant | This compound IC50 (µM) |

| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 |

| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 |

Data are presented as mean ± SEM.

Table 2: Effect of this compound on fMLP-Induced Protein Phosphorylation

| Phosphorylated Protein | This compound Concentration (µM) | % Inhibition (approx.) |

| Src Kinase | 10 | > 50% |

| ERK1/2 | 10 | > 50% |

| p38 | 10 | > 50% |

| AKT | 10 | > 50% |

| PKC | 10 | > 50% |

Note: The study demonstrated concentration-dependent inhibition. The values above represent the approximate inhibition at the highest tested concentration of this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in the Lin et al. (2022) study.

Neutrophil Isolation

-

Source: Human peripheral blood from healthy adult volunteers.

-

Method: Dextran sedimentation followed by Ficoll-Hypaque density gradient centrifugation.

-

Contaminating Erythrocyte Lysis: Hypotonic lysis with sterile water.

-

Final Preparation: Neutrophils were resuspended in Hank's Balanced Salt Solution (HBSS) without phenol red.

Superoxide Anion Production Assay

-

Principle: Measurement of superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

-

Protocol:

-

Neutrophils were incubated with ferricytochrome c.

-

This compound or vehicle control was added for a specified pre-incubation period.

-

The reaction was initiated by the addition of fMLP.

-

The change in absorbance at 550 nm was measured spectrophotometrically.

-

Degranulation (Cathepsin G Release) Assay

-

Principle: Colorimetric detection of cathepsin G activity using a specific substrate.

-

Protocol:

-

Neutrophils were pre-treated with cytochalasin B to enhance degranulation.

-

Cells were incubated with this compound or vehicle control.

-

fMLP was added to induce degranulation.

-

The cell suspension was centrifuged, and the supernatant was collected.

-

The substrate for cathepsin G was added to the supernatant, and the change in absorbance was measured.

-

Chemotaxis Assay

-

Apparatus: Boyden chamber with a polycarbonate filter membrane.

-

Protocol:

-

The lower chamber was filled with fMLP as the chemoattractant.

-

Neutrophils, pre-treated with this compound or vehicle, were placed in the upper chamber.

-

The chamber was incubated to allow for cell migration through the filter.

-

The filter was fixed, stained, and the number of migrated cells was counted under a microscope.

-

Immunoprecipitation and Western Blotting

-

Purpose: To assess protein-protein interactions and phosphorylation status.

-

Protocol:

-

Neutrophils were treated with this compound and stimulated with fMLP.

-

Cells were lysed, and the protein of interest (e.g., Gβγ) was immunoprecipitated using a specific antibody.

-

The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was probed with primary antibodies against the target proteins (e.g., Src, PLCβ) or phospho-specific antibodies.

-

Detection was performed using a chemiluminescence-based method.

-

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on neutrophil function.

Caption: General experimental workflow for studying this compound's effects on neutrophils.

Contradictory Evidence and Unresolved Questions

A subsequent study by Sundqvist et al. (2023) presents a significant challenge to the findings of Lin et al. This research, using this compound obtained from two different commercial sources, reported a lack of inhibitory effect on neutrophil responses mediated by FPR1 (the receptor for fMLP). Furthermore, the study found that this compound did not inhibit responses mediated by FPR2, another Gαi-coupled GPCR, or Gαq-coupled GPCRs for platelet-activating factor and ATP.

These conflicting results raise critical questions about the activity of this compound and suggest that the inhibitory effects previously observed might not be attributable to this compound itself. Potential reasons for this discrepancy could include variations in the purity or isomeric form of the this compound used in the different studies, or other experimental variables.

Logical Relationship of the Conflicting Findings

The following diagram illustrates the logical contradiction in the current understanding of this compound's effect on neutrophils.

Caption: Contradictory findings on the effect of this compound on neutrophil activation.

Conclusion and Future Directions

The mechanism of action of this compound in neutrophils is currently a subject of conflicting scientific reports. While one study provides a detailed molecular mechanism involving the inhibition of G-protein signaling, a subsequent study refutes these findings. This discrepancy underscores the need for further research to clarify the true biological activity of this compound.

For researchers, scientists, and drug development professionals, it is crucial to approach the potential of this compound as a modulator of neutrophil function with caution. Future studies should aim to:

-

Standardize the this compound compound: Use highly purified and structurally verified this compound from a consistent source to ensure reproducibility.

-

Independently replicate the key experiments: Both the inhibitory and non-inhibitory findings should be subjected to independent verification.

-

Explore alternative mechanisms: If the inhibitory effects are confirmed, further studies are needed to definitively pinpoint the molecular target and rule out off-target effects.

Until these questions are resolved, the therapeutic potential of this compound as an anti-inflammatory agent targeting neutrophils remains uncertain.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

Larixol and the fMLP Receptor: A Technical Guide to a Controversial Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR), is a pivotal mediator of innate immunity and inflammation. Activated by N-formyl peptides like fMLP (N-formylmethionyl-leucyl-phenylalanine), which are released by bacteria and damaged mitochondria, FPR1 orchestrates a cascade of inflammatory responses in neutrophils, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][2][3] Given its central role in inflammation, FPR1 is a compelling target for the development of novel anti-inflammatory therapeutics.

Larixol, a labdane-type diterpene extracted from plants such as those of the Larix (larch) and Euphorbia genera, has garnered attention for its potential anti-inflammatory properties.[4][5] Initial research suggested that this compound could significantly inhibit fMLP-induced neutrophil activation, positioning it as a promising candidate for drug development. However, subsequent studies have presented conflicting evidence, creating a complex and controversial landscape for researchers.

This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with the fMLP receptor signaling pathway. It presents the quantitative data from key studies, details the experimental methodologies, and visualizes the proposed mechanisms and workflows. The aim is to offer a comprehensive resource that navigates the conflicting findings and informs future research in this area.

The fMLP Receptor Signaling Pathway

Upon binding of fMLP, FPR1 undergoes a conformational change, activating an associated heterotrimeric G protein of the Gi family. This activation leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both Gα-GTP and Gβγ then act as secondary messengers, initiating downstream signaling cascades.

Key events in the fMLP signaling pathway include:

-

Phospholipase C (PLC) Activation: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This influx of intracellular calcium is a critical signal for many neutrophil functions.

-

Protein Kinase C (PKC) Activation: DAG and Ca2+ synergistically activate PKC, which in turn phosphorylates numerous target proteins, including components of the NADPH oxidase complex responsible for ROS production.

-

MAPK and PI3K/Akt Pathway Activation: The signaling cascade also involves the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, as well as the PI3K/Akt pathway, which are crucial for cell survival, migration, and cytokine production.

References

- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 2. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Larixol: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larixol, a labdane-type diterpene primarily sourced from the oleoresin of larch trees (Larix species), has garnered significant interest within the scientific community.[1][2][3] Its diverse biological activities, including anti-inflammatory, antimicrobial, and ion channel modulation, position it as a promising candidate for further investigation in drug discovery and development.[4][5] This technical guide provides an in-depth overview of the chemical properties, structure, and key biological functions of this compound, supplemented with detailed experimental protocols and data visualizations to support ongoing research efforts.

Chemical Properties and Structure

This compound is a bicyclic diterpenoid characterized by a decalin core structure with a substituted side chain. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1438-66-0 |

| Molecular Formula | C₂₀H₃₄O₂ |

| Molecular Weight | 306.48 g/mol |

| Appearance | Off-White to Pale Yellow Solid |

| Boiling Point | 405.5 °C |

| Flash Point | 174.2 °C |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Further quantitative data is not readily available. |

| Stability | Hygroscopic |

| Storage | Store at < -15°C in a well-closed container. |

Table 2: Spectroscopic Data of this compound

While complete assigned spectral data is not fully compiled in single literature sources, the following provides an overview of expected and reported spectroscopic characteristics.

| Spectroscopy | Observed Features |

| ¹H NMR | Complex aliphatic and olefinic proton signals are expected. Key signals would include those for methyl groups, methylene and methine protons on the decalin ring, and protons associated with the vinyl and hydroxyl groups in the side chain. |

| ¹³C NMR | Approximately 20 distinct carbon signals corresponding to the molecular formula. Signals for quaternary carbons, methine, methylene, and methyl groups within the diterpene skeleton, as well as carbons of the double bonds and those bearing hydroxyl groups. |

| FT-IR (cm⁻¹) | Broad O-H stretching band (approx. 3200-3600 cm⁻¹), C-H stretching of alkanes (approx. 2850-2960 cm⁻¹), C=C stretching of alkenes (approx. 1640 cm⁻¹), and C-O stretching (approx. 1000-1200 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 306.48. Fragmentation pattern would likely involve loss of water (M-18), and cleavage of the side chain. |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its inhibitory effects on the N-formyl peptide receptor (fMLP)-induced neutrophil activation and Transient Receptor Potential Canonical 6 (TRPC6) channels being of particular interest.

Inhibition of fMLP-Induced Neutrophil Activation

This compound has been shown to inhibit the fMLP-induced respiratory burst in human neutrophils. This process is a key component of the innate immune response, but its dysregulation can contribute to inflammatory tissue damage. This compound interferes with the signaling cascade downstream of the fMLP receptor, a G-protein coupled receptor (GPCR).

Specifically, this compound has been reported to inhibit fMLP-induced superoxide anion production with an IC₅₀ of 1.98 ± 0.14 μM. It also inhibits the release of cathepsin G with an IC₅₀ of 2.76 ± 0.15 μM. The mechanism of action involves the attenuation of downstream signaling molecules, including Src kinase, ERK1/2, p38, and AKT phosphorylation, as well as inhibiting intracellular calcium mobilization.

Modulation of TRPC6 Channels

This compound and its derivative, larixyl acetate, have been identified as inhibitors of the TRPC6 cation channel. TRPC6 is implicated in various physiological and pathological processes, making it a potential therapeutic target. This compound exhibits moderate potency in blocking TRPC6, with a reported IC₅₀ of approximately 2.04 μM. Larixyl acetate demonstrates higher potency with an IC₅₀ in the range of 0.1-0.6 µM. This inhibition has been shown to be selective for TRPC6 over the closely related TRPC3 channel.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound.

fMLP-Induced Superoxide Anion Production Assay in Human Neutrophils

Objective: To determine the inhibitory effect of this compound on fMLP-induced superoxide anion production in isolated human neutrophils.

Methodology: This protocol is adapted from the principles of superoxide dismutase-inhibitable cytochrome c reduction.

-

Isolation of Human Neutrophils:

-

Isolate neutrophils from fresh human blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.

-

Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) and adjust the cell concentration.

-

-

Assay Procedure:

-

Pre-incubate the neutrophil suspension with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 5-15 minutes) at 37°C.

-

Add cytochrome c (e.g., final concentration of 0.5 mg/mL) to the cell suspension.

-

Initiate the reaction by adding fMLP (e.g., final concentration of 0.1 μM).

-

Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.

-

The rate of superoxide production is calculated from the change in absorbance, using the extinction coefficient of reduced cytochrome c.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

-

References

Larixol's Impact on Src Kinase and ERK1/2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larixol, a diterpene natural product, has garnered scientific interest for its potential modulatory effects on key signaling pathways implicated in inflammatory responses and other cellular processes. This technical guide provides an in-depth overview of the current understanding of this compound's effects on Src family kinases (SFKs) and the downstream Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling cascade. The information presented herein is a synthesis of available preclinical data, intended to inform further research and drug development efforts.

Mechanism of Action

This compound has been shown to inhibit neutrophil activation induced by the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP). The proposed mechanism involves the disruption of the interaction between the βγ subunits of the G-protein coupled fMLP receptor and downstream signaling molecules, including Src kinase[1]. This interference with the initial signaling events is believed to be the basis for its inhibitory effects on downstream pathways. However, it is important to note that a recent study has questioned these inhibitory effects on fMLP-induced neutrophil responses, suggesting a need for further investigation to clarify this compound's precise mechanism of action.

Quantitative Analysis of this compound's Inhibitory Effects

While direct quantitative data on the inhibition of Src and ERK1/2 phosphorylation by this compound is not currently available in the cited literature, studies have quantified its inhibitory effects on downstream functional readouts in fMLP-stimulated human neutrophils.

| Inhibitory Target | Cell Type | Stimulant | IC50 (µM) | Reference |

| Superoxide Anion Production | Human Neutrophils | fMLP (0.1 µM) | 1.98 ± 0.14 | [1] |

| Cathepsin G Release | Human Neutrophils | fMLP (0.1 µM) | 2.76 ± 0.15 | [1] |

Effect on Src Kinase and ERK1/2 Phosphorylation

Qualitative studies have demonstrated that this compound inhibits the phosphorylation of Src kinase in fMLP-stimulated human neutrophils[1]. Consequently, this upstream inhibition leads to the attenuation of downstream signaling, including the phosphorylation of ERK1/2[1]. The Src-ERK1/2 signaling axis is a critical pathway in many cellular processes, and its modulation by this compound highlights a potential avenue for therapeutic intervention.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Figure 1: Proposed signaling pathway of this compound's inhibitory action.

Experimental Protocols

The following are representative protocols for key experiments used to assess the effect of this compound on Src kinase and ERK1/2 phosphorylation. These are generalized methods and may require optimization for specific experimental conditions.

Western Blotting for Phospho-ERK1/2

This protocol outlines the steps to determine the phosphorylation status of ERK1/2 in response to this compound treatment.

Figure 2: General workflow for Western blotting.

a. Cell Culture and Treatment:

-

Culture human neutrophils or other relevant cell lines to the desired confluency.

-

Pre-treat cells with varying concentrations of this compound for a specified duration.

-

Stimulate the cells with fMLP (e.g., 0.1 µM) for a time period known to induce maximal ERK1/2 phosphorylation.

b. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.

d. SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

In Vitro Src Kinase Assay

This protocol provides a framework for assessing the direct inhibitory effect of this compound on Src kinase activity.

Figure 3: Workflow for an in vitro Src kinase assay.

a. Reagents and Preparation:

-

Recombinant active Src kinase.

-

Src kinase-specific substrate peptide.

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT).

-

Adenosine triphosphate (ATP).

-

This compound stock solution (in DMSO).

b. Assay Procedure:

-

In a microplate, add the kinase assay buffer, the Src substrate peptide, and varying concentrations of this compound or vehicle (DMSO).

-

Add the recombinant Src kinase to each well to initiate a pre-incubation step.

-

Start the kinase reaction by adding a solution of ATP (often containing a radioactive isotope like ³²P-ATP for detection).

-

Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radioactive ATP).

-

Spot the reaction mixture onto a phosphocellulose membrane or use another method to separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or other appropriate detection method.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Conclusion and Future Directions

The available evidence suggests that this compound can modulate fMLP-induced neutrophil responses, at least in part, by inhibiting the Src-ERK1/2 signaling pathway. The provided quantitative data on its functional effects and the qualitative understanding of its impact on kinase phosphorylation offer a solid foundation for further investigation. However, the lack of direct quantitative data on Src and ERK1/2 inhibition and the emergence of conflicting reports underscore the need for more detailed and rigorous studies. Future research should focus on:

-

Quantitative Kinase Inhibition: Determining the IC50 values of this compound for the inhibition of Src and ERK1/2 phosphorylation using in vitro kinase assays and cell-based assays.

-

Mechanism Validation: Further elucidating the precise molecular interactions of this compound with components of the GPCR signaling complex.

-

Broader Kinase Profiling: Assessing the selectivity of this compound against a panel of other kinases to understand its off-target effects.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases.

By addressing these key areas, the scientific community can gain a more comprehensive understanding of this compound's therapeutic potential and its utility as a pharmacological tool to probe Src and ERK1/2 signaling.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Larixol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larixol, a labdane-type diterpene, has emerged as a compound of interest for its potential anti-inflammatory activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on inflammatory processes. It details the compound's mechanism of action, focusing on its interaction with key signaling pathways implicated in inflammation. This document summarizes quantitative data from published studies, outlines detailed experimental protocols for assessing its bioactivity, and presents visual representations of the relevant molecular pathways and experimental workflows. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to facilitate further investigation and potential therapeutic application of this compound.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune response, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[1][2] The search for novel anti-inflammatory agents with high efficacy and specificity is a major focus of pharmaceutical research.

This compound, a natural diterpene, has been investigated for its potential to modulate inflammatory responses.[3][4] This guide delves into the scientific evidence surrounding the anti-inflammatory properties of this compound, presenting the data, methodologies, and mechanistic insights available in the current literature. A critical aspect of this review is the acknowledgment of conflicting findings in the field, providing a balanced perspective on the state of this compound research.[5]

Quantitative Data on Anti-inflammatory Effects

The primary body of evidence for this compound's anti-inflammatory effects comes from studies on its ability to inhibit the activation of neutrophils, which are key players in the inflammatory response. The following table summarizes the key quantitative findings from a study by Liao et al. (2022).

| Parameter | Inhibitor | Stimulus | Cell Type | IC50 Value (μM) | Reference |

| Superoxide Anion Production | This compound | fMLP (0.1 μM) | Human Neutrophils | 1.98 ± 0.14 | |

| Cathepsin G Release | This compound | fMLP (0.1 μM) | Human Neutrophils | 2.76 ± 0.15 |

fMLP (N-formyl-methionyl-leucyl-phenylalanine) is a potent neutrophil chemoattractant and activator.

It is crucial to note that a subsequent study by Sundqvist et al. (2023) reported a lack of inhibitory effect by this compound (obtained from two different commercial sources) on neutrophil responses mediated through the fMLP receptor (FPR1) and the related FPR2. This discrepancy highlights the need for further research to clarify the conditions under which this compound exhibits anti-inflammatory activity.

Mechanism of Action: Signaling Pathway Modulation

Research suggests that this compound exerts its anti-inflammatory effects by modulating specific intracellular signaling cascades. The primary proposed mechanism involves the interruption of G-protein-coupled receptor (GPCR) signaling in neutrophils.

Inhibition of G-protein βγ Subunit Interactions

This compound has been shown to interfere with the interaction between the βγ subunits of the Gi-protein (Gβγ) and its downstream effectors following fMLP receptor activation. This disruption prevents the activation of crucial signaling molecules, thereby dampening the inflammatory response.

Caption: this compound's proposed mechanism of inhibiting G-protein signaling.

Attenuation of Downstream Kinase Phosphorylation

By targeting the Gβγ subunit, this compound effectively attenuates the phosphorylation and activation of several downstream kinases that are critical for neutrophil activation and the inflammatory cascade. These include members of the Mitogen-Activated Protein Kinase (MAPK) family (ERK1/2, p38) and other key signaling proteins like Src and Akt.

Caption: this compound's attenuation of downstream kinase phosphorylation.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Liao et al. (2022) for assessing the anti-inflammatory effects of this compound on human neutrophils.

Superoxide Anion Production Assay

This assay measures the production of superoxide anions, a key reactive oxygen species (ROS) generated by activated neutrophils during an inflammatory response.

-

Cell Preparation: Isolate human neutrophils from the peripheral blood of healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation.

-

Incubation: Pre-incubate the isolated neutrophils with varying concentrations of this compound or vehicle control for 5 minutes at 37°C.

-

Assay Reaction: Add cytochrome c (0.5 mg/mL) and CaCl2 (1 mM) to the cell suspension.

-

Stimulation: Initiate the reaction by adding fMLP (0.1 μM).

-

Measurement: Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c is indicative of superoxide anion production.

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the fMLP-induced superoxide production.

Caption: Workflow for the superoxide anion production assay.

Cathepsin G Release Assay (Elastase Release)

This assay quantifies the degranulation of neutrophils by measuring the release of azurophilic granule contents, such as cathepsin G or elastase.

-

Cell Preparation: Isolate human neutrophils as described in section 4.1.

-

Incubation: Pre-incubate the neutrophils with varying concentrations of this compound or vehicle control for 5 minutes at 37°C.

-

Assay Reaction: Add MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (100 μM) to the cell suspension.

-

Stimulation: Induce degranulation with fMLP (0.1 μM).

-

Measurement: Measure the change in absorbance at 405 nm, which corresponds to the cleavage of the substrate by released elastase/cathepsin G.

-

Data Analysis: Determine the IC50 value for the inhibition of cathepsin G release.

Immunoprecipitation and Western Blotting

This protocol is used to investigate the protein-protein interactions and the phosphorylation status of key signaling molecules.

-

Cell Treatment: Treat neutrophils with this compound followed by stimulation with fMLP.

-

Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to a target protein (e.g., Gβ) overnight. Add protein A/G-agarose beads to pull down the antibody-protein complex.

-

Elution: Wash the beads and elute the protein complexes.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Probing: Probe the membrane with primary antibodies against the proteins of interest (e.g., Src, PLCβ, p-ERK, p-p38) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system.

Caption: Workflow for immunoprecipitation and Western blotting.

Discussion and Future Directions

The available data, primarily from one research group, suggests that this compound holds promise as an anti-inflammatory agent by targeting neutrophil activation through a specific mechanism involving the Gβγ subunit. The IC50 values in the low micromolar range indicate a potent activity in the studied in vitro systems.

However, the conflicting findings from a more recent study introduce a significant caveat. The reasons for this discrepancy are unclear and could be due to several factors, including:

-

Purity and Source of this compound: Differences in the isolation and purification of the compound could lead to variations in activity.

-

Experimental Conditions: Subtle differences in assay conditions, reagents, or donor neutrophil populations might influence the outcome.

Therefore, future research should prioritize the following:

-

Independent Replication: The anti-inflammatory effects of this compound on neutrophils need to be independently verified using well-characterized and standardized compound sources.

-

Broader Inflammatory Models: The activity of this compound should be investigated in other models of inflammation, such as in macrophages stimulated with lipopolysaccharide (LPS), to understand its effects on other key inflammatory pathways like NF-κB and the production of cytokines (e.g., TNF-α, IL-6).

-

In Vivo Studies: Preclinical studies in animal models of inflammatory diseases are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Investigating derivatives of this compound, such as larixyl acetate, could provide insights into the structural requirements for its biological activity and potentially lead to the development of more potent analogues.

Conclusion

This compound has demonstrated significant anti-inflammatory properties in vitro by inhibiting key functions of neutrophils through the disruption of G-protein signaling. The detailed mechanistic insights provide a strong foundation for its further development as a therapeutic candidate. However, the presence of conflicting data in the literature underscores the necessity for rigorous and independent validation of its biological effects. This technical guide summarizes the current state of knowledge to aid researchers in designing future studies aimed at fully elucidating the therapeutic potential of this compound in inflammatory diseases.

References

- 1. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 5. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Larixyl Acetate: A Selective TRPC6 Inhibitor for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in the pathophysiology of numerous diseases, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, cardiac hypertrophy, and neuropathic pain.[1][2] Its role in mediating calcium influx in response to various stimuli makes it a compelling target for therapeutic intervention. Larixyl acetate, a labdane-type diterpene derived from larch balsam, has emerged as a potent and selective small-molecule inhibitor of the TRPC6 channel.[3] This document provides a comprehensive technical overview of larixyl acetate, including its mechanism of action, selectivity profile, and its application in preclinical research models. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate its use in laboratory settings.

Mechanism of Action and Signaling Pathways

Larixyl acetate exerts its inhibitory effect by directly blocking the TRPC6 channel pore, thereby preventing the influx of cations, primarily Ca2+ and Na+, into the cell.[3] TRPC6 channels are typically activated downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 triggers calcium release from the endoplasmic reticulum, DAG directly activates TRPC6 channels located on the plasma membrane.[2]

The resulting influx of Ca2+ through TRPC6 acts as a crucial second messenger, initiating a cascade of downstream signaling events. Key pathways modulated by TRPC6-mediated calcium influx include:

-

Calcineurin-NFAT Pathway: Increased intracellular calcium activates the phosphatase calcineurin (CN), which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). This allows NFAT to translocate to the nucleus and promote the transcription of genes involved in hypertrophy, fibrosis, and inflammation.

-

mTOR Signaling Pathway: The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and autophagy. TRPC6 activation has been linked to the activation of the mTOR signaling pathway. Conversely, inhibition of TRPC6 with larixyl acetate has been shown to inhibit the mTOR pathway, leading to the enhancement of autophagy and reduction of endoplasmic reticulum (ER) stress and apoptosis in models of heart failure.

Potency and Selectivity Profile

Larixyl acetate's value as a research tool and potential therapeutic stems from its high potency and selectivity for TRPC6 over other TRP channel isoforms, particularly its closest relatives, TRPC3 and TRPC7. This selectivity is crucial for dissecting the specific roles of TRPC6 in complex biological systems.

Table 1: In Vitro Potency (IC₅₀) of Larixyl Acetate

Summarizes the half-maximal inhibitory concentrations (IC₅₀) determined from various in vitro assays.

| Target Channel | Assay Type | Cell Line | Activator | IC₅₀ Value (µM) | Reference |

| hTRPC6 | Ca²⁺ Influx (Fluo-4) | HEK293 | OAG | 0.58 | |

| hTRPC6 | Patch Clamp (Inward Current) | HEK293 | OAG | 0.13 | |

| hTRPC6 | Patch Clamp (Outward Current) | HEK293 | OAG | 0.12 | |

| hTRPC3 | Ca²⁺ Influx (Fluo-4) | HEK293 | OAG | 6.38 | |

| hTRPC3 | Patch Clamp | HEK293 | OAG | 1.4 | |

| hTRPC7 | Ca²⁺ Influx (Fluo-4) | HEK293 | OAG | ~3.0 (approx. 5-fold less potent than for TRPC6) |

OAG: 1-oleoyl-2-acetyl-sn-glycerol

Table 2: In Vivo Efficacy (ED₅₀) of Larixyl Acetate

Summarizes the half-maximal effective dose (ED₅₀) determined from in vivo studies.

| Disease Model | Species | Administration | Endpoint | ED₅₀ Value (µM) | Reference |

| Neuropathic Pain (SNI) | Rat | Intrathecal | Mechanical Allodynia | 13.43 |

SNI: Spared Nerve Injury

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize larixyl acetate's effects on TRPC6.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure ionic currents through TRPC6 channels in response to an activator and inhibition by larixyl acetate.

Objective: To determine the IC₅₀ of larixyl acetate on TRPC6 channel currents.

Materials:

-

Cell Line: HEK293 cells stably expressing human TRPC6 (e.g., HEK hTRPC6-YFP).

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 50 CsCl, 60 CsF, 10 NaCl, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

Activator: 50 µM 1-oleoyl-2-acetyl-sn-glycerol (OAG) stock in DMSO.

-

Inhibitor: Larixyl acetate stock in DMSO, with serial dilutions prepared.

-

Equipment: Patch-clamp amplifier and data acquisition system (e.g., Axopatch, Digidata), micromanipulator, perfusion system.

Procedure:

-

Cell Preparation: Plate HEK-hTRPC6 cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.

-

Recording:

-

Transfer a coverslip to the recording chamber and perfuse with extracellular solution.

-

Establish a giga-ohm seal (>1 GΩ) on a single cell and rupture the membrane to achieve whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply slow voltage ramps from -100 mV to +100 mV over 400 ms to measure baseline current.

-

-

Activation and Inhibition:

-

Perfuse the cell with the bath solution containing 50 µM OAG to activate TRPC6 channels and record the elicited currents using the voltage ramp protocol.

-

Once a stable current is achieved, co-apply increasing concentrations of larixyl acetate with the OAG solution.

-

Record currents at each concentration until a steady-state effect is observed.

-

-

Data Analysis:

-

Measure the peak inward (at -100 mV) and outward (at +100 mV) current amplitudes for each concentration.

-

Normalize the current densities (pA/pF) to the maximal OAG-activated current.

-

Plot the normalized current as a function of larixyl acetate concentration and fit the data with a four-parameter Hill equation to determine the IC₅₀ value.

-

Intracellular Calcium Imaging

This high-throughput-compatible method assesses TRPC6 channel activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator.

Objective: To screen for TRPC6 inhibition by measuring changes in OAG-induced calcium influx.

Materials:

-

Cell Line: HEK293 cells expressing hTRPC6.

-

Fluorescent Dye: Fluo-4 AM (acetoxymethyl ester) stock solution in DMSO.

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer. Pluronic F-127 can be included to aid dye loading.

-

Activator and Inhibitor: OAG and larixyl acetate stocks in DMSO.

-

Equipment: Fluorescence microplate reader (e.g., FlexStation) or fluorescence microscope equipped for live-cell imaging (Excitation ~490 nm, Emission ~525 nm).

Procedure:

-

Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and grow overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (typically 2-5 µM Fluo-4 AM in HBSS).

-

Remove growth medium from cells and wash once with HBSS.

-

Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye, leaving a final volume of ~80-100 µL in each well.

-

-

Compound Addition:

-

Place the cell plate in the fluorescence reader.

-

Add various concentrations of larixyl acetate (or vehicle control) to the wells and incubate for a predetermined time (e.g., 10-20 minutes).

-

-

Assay Execution:

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's integrated pipettor, add a bolus of OAG (to a final concentration of 50-100 µM) to stimulate the cells.

-

Immediately record the fluorescence signal over time (e.g., for 1-5 minutes) to capture the calcium transient.

-

-

Data Analysis:

-

Quantify the response by measuring the peak fluorescence intensity or the area under the curve after agonist addition.

-

Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

-

Plot the normalized response against the inhibitor concentration to calculate the IC₅₀.

-

In Vivo Model of Pressure Overload-Induced Heart Failure

This protocol describes the use of larixyl acetate in the transverse aortic constriction (TAC) mouse model, which mimics pressure overload-induced cardiac hypertrophy and heart failure.

Objective: To evaluate the therapeutic potential of larixyl acetate in attenuating cardiac hypertrophy and dysfunction.

Materials:

-

Animals: Adult male C57BL/6 mice.

-

Surgical Equipment: Anesthesia machine (isoflurane), stereomicroscope, surgical tools, 6-0 silk suture, ventilator.

-

Inhibitor: Larixyl acetate for administration (e.g., intraperitoneal injection).

-

Analysis Equipment: Echocardiography system, histology equipment, Western blot supplies.

Procedure:

-

TAC Surgery:

-

Anesthetize mice (e.g., 5% isoflurane for induction, 1.5% for maintenance).

-

Perform a median incision at the upper sternum to expose the aortic arch.

-

Place a 6-0 silk ligature around the aorta between the innominate and left common carotid arteries.

-

Tie the ligature around the aorta and a spacer (e.g., a 27-gauge needle), then remove the spacer to create a defined constriction.

-

Close the chest and allow the animal to recover. Sham-operated animals undergo the same procedure without the ligature being tied.

-

-

Treatment Protocol:

-

Administer larixyl acetate or vehicle to the mice daily, starting at a designated time point post-surgery (e.g., day 1 or after hypertrophy is established). Dosing regimen to be determined by pilot studies (e.g., 1-10 mg/kg, IP).

-

-

Endpoint Analysis (e.g., at 4 weeks post-TAC):

-

Cardiac Function: Perform serial echocardiography to measure parameters like left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall thickness.

-

Histology: Euthanize animals, harvest hearts, and perform histological staining (e.g., H&E for hypertrophy, Masson's trichrome for fibrosis).

-

Molecular Analysis: Use heart tissue lysates for Western blotting to assess markers of hypertrophy (ANP, BNP), apoptosis (Bax, Bcl-2), autophagy (LC3-II/I, p62), and signaling pathways (p-mTOR, p-Akt).

-

Conclusion

Larixyl acetate is a valuable pharmacological tool for investigating the physiological and pathological roles of the TRPC6 ion channel. Its demonstrated potency and selectivity allow for precise modulation of TRPC6 activity in a variety of experimental systems, from single-channel recordings to complex in vivo disease models. The evidence suggests that by inhibiting pathological Ca²⁺ influx, larixyl acetate can mitigate downstream signaling events that drive disease progression in cardiac, renal, and neurological disorders. The protocols and data presented in this guide serve as a resource for researchers aiming to explore the therapeutic potential of TRPC6 inhibition.

References

- 1. Mononeuropathy | The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury | springermedicine.com [springermedicine.com]

- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Larixol's Role in Modulating Immune Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larixol, a labdane-type diterpene, has emerged as a molecule of interest in the modulation of immune cell signaling. Preclinical studies have investigated its potential as an anti-inflammatory agent, with a primary focus on its effects on neutrophils, a critical component of the innate immune system. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its purported effects on key signaling pathways. It presents a critical analysis of the existing, and notably conflicting, scientific literature to offer a balanced perspective for researchers and drug development professionals. This document summarizes quantitative data, outlines experimental protocols, and visualizes the proposed signaling cascades to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Neutrophils are the most abundant type of white blood cell and play a crucial role in the host's defense against pathogens. Their activation is tightly regulated, and dysregulation can lead to excessive inflammation and tissue damage. G-protein-coupled receptors (GPCRs), such as the formyl peptide receptor 1 (FPR1), are key initiators of neutrophil activation upon binding to ligands like N-formyl-methionyl-leucyl-phenylalanine (fMLP). This activation triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Consequently, molecules that can modulate these signaling pathways are of significant therapeutic interest for a range of inflammatory diseases.

This compound, a natural diterpene, has been identified as a potential modulator of neutrophil activity. This guide delves into the molecular mechanisms that have been proposed for this compound's action, presenting the available data, experimental approaches, and a critical discussion of the conflicting findings in the field.

This compound's Proposed Mechanism of Action in Neutrophils

A significant body of research suggests that this compound exerts its anti-inflammatory effects by targeting the early stages of GPCR-mediated signal transduction in neutrophils. The primary proposed mechanism involves the disruption of the interaction between the βγ subunits of the Gi-protein and its downstream effectors.

Inhibition of fMLP-Induced Neutrophil Functions

Studies have shown that this compound can inhibit several key functions of neutrophils stimulated with the bacterial chemoattractant fMLP. These inhibitory effects are dose-dependent and point to a specific interference with the FPR1 signaling pathway.

Data on this compound's Inhibitory Activity

The following table summarizes the quantitative data on this compound's inhibitory concentrations (IC50) for key neutrophil functions as reported in the literature.

| Function Inhibited | Stimulant | IC50 (µM) | Reference |

| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 | [1][2] |

| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 | [1][2] |

Table 1: Quantitative analysis of this compound's inhibitory effects on fMLP-induced neutrophil responses.

It is important to note that this compound did not inhibit neutrophil functions when stimulated with phorbol 12-myristate 13-acetate (PMA), which directly activates protein kinase C (PKC) downstream of the GPCR.[1] This suggests that this compound's target is upstream of PKC activation.

The this compound-Gi-Protein Signaling Pathway

The proposed signaling cascade initiated by fMLP binding to FPR1 and the inhibitory action of this compound are depicted below.

According to this model, this compound interferes with the interaction between the Gβγ subunits and downstream effectors like Src kinase and Phospholipase Cβ (PLCβ). This interference leads to the attenuation of several downstream signaling events:

-

Reduced Phosphorylation: this compound was found to inhibit the fMLP-induced phosphorylation of Src kinase, and consequently, the phosphorylation of downstream molecules including ERK1/2, p38 MAPK, and AKT.

-

Inhibition of Calcium Mobilization: By inhibiting the Gβγ-PLCβ interaction, this compound prevents the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a reduction in intracellular calcium mobilization and PKC activation.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

Superoxide Anion Production Assay

-

Principle: Measures the reduction of ferricytochrome c by superoxide anions produced by activated neutrophils.

-

Methodology:

-

Human neutrophils are isolated from peripheral blood.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Neutrophils are stimulated with fMLP in the presence of ferricytochrome c.

-

The change in absorbance at 550 nm is measured over time using a spectrophotometer.

-

The rate of superoxide production is calculated based on the reduction of ferricytochrome c.

-

Chemotaxis Assay

-

Principle: Assesses the directional migration of neutrophils towards a chemoattractant.

-

Methodology:

-

A Boyden chamber assay is typically used, with a porous membrane separating two compartments.

-

Isolated neutrophils, pre-treated with this compound or vehicle, are placed in the upper chamber.

-

The lower chamber contains fMLP as the chemoattractant.

-

The chamber is incubated to allow for cell migration.

-

The number of cells that have migrated to the lower side of the membrane is quantified by microscopy.

-

Immunoprecipitation and Western Blotting

-

Principle: To determine the effect of this compound on protein-protein interactions and protein phosphorylation.

-

Methodology:

-

Neutrophils are treated with this compound and stimulated with fMLP.

-

Cells are lysed, and the protein of interest (e.g., Gβ) is immunoprecipitated using a specific antibody.

-

The immunoprecipitated complex is separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against interacting proteins (e.g., Src, PLCβ) or phospho-specific antibodies (e.g., anti-phospho-p38) to detect changes in interaction or phosphorylation status.

-

Duolink Proximity Ligation Assay (PLA)

-

Principle: An in-situ method to visualize and quantify protein-protein interactions.

-

Methodology:

-

Neutrophils are fixed and permeabilized after treatment with this compound and stimulation with fMLP.

-

Primary antibodies against the two proteins of interest (e.g., Gβ and Src) are added.

-

Secondary antibodies with attached DNA strands (PLA probes) are added. If the proteins are in close proximity, the DNA strands can be ligated to form a circular template.

-

The DNA is amplified and visualized using fluorescent probes, with each fluorescent spot representing a protein-protein interaction.

-

Conflicting Evidence and Future Directions

While the aforementioned studies provide a detailed mechanism for this compound's action, it is crucial for the scientific community to be aware of conflicting findings. A 2023 study re-examined the effects of this compound on neutrophil activation and reported contradictory results.

This subsequent study, using this compound from two different commercial suppliers, found that this compound did not inhibit neutrophil responses mediated by the fMLP receptor (FPR1) or the related FPR2. Furthermore, it was reported that this compound did not act as a selective inhibitor of Gαq-coupled GPCRs in neutrophils.

The reasons for this discrepancy are not yet clear but could be attributed to several factors, including:

-

Purity of the Compound: Differences in the purity or isomeric composition of the this compound used in the studies.

-

Experimental Conditions: Minor variations in experimental protocols, such as cell isolation techniques, reagent concentrations, or incubation times.

-

Off-Target Effects: The observed effects in the initial studies could be due to an unidentified active contaminant.

These conflicting findings underscore the importance of rigorous validation and replication in preclinical research. For drug development professionals, this highlights the need for thorough characterization of lead compounds and the use of multiple sources and batches for in-vitro and in-vivo testing.

This compound and TRPC6 Inhibition

Separate from its disputed role in neutrophil GPCR signaling, this compound and its derivatives have been more consistently identified as potent and selective inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a calcium-permeable cation channel involved in various physiological and pathological processes. While TRPC6 is expressed in some immune cells, the primary focus of this research has been on its role in pulmonary smooth muscle cells, podocytes, and neurons, in the context of pulmonary hypertension, kidney disease, and neuropathic pain. The potential interplay between TRPC6 inhibition by this compound and the modulation of immune cell signaling pathways remains an area for future investigation.

Conclusion and Outlook

The role of this compound in modulating immune cell signaling is a topic of ongoing scientific debate. While one line of evidence points to a specific mechanism involving the inhibition of Gβγ subunit signaling downstream of the fMLP receptor in neutrophils, this has been directly challenged by subsequent research. This discrepancy highlights the complexities and potential pitfalls in the early stages of drug discovery and underscores the necessity of independent validation.

For researchers, the conflicting data presents an opportunity to further investigate the pharmacology of this compound, potentially uncovering novel mechanisms of action or identifying the reasons for the divergent results. For those in drug development, the case of this compound serves as a reminder of the importance of robust preclinical data packages, including compound characterization and confirmation of in-vitro findings by multiple independent laboratories.

Future studies should aim to resolve the current controversy by:

-

Conducting head-to-head comparisons of this compound from various sources.

-

Utilizing highly purified and structurally verified this compound.

-

Performing detailed dose-response analyses across a wider range of experimental conditions.

-

Investigating the effects of this compound on other immune cell types and signaling pathways.

By addressing these points, the scientific community can gain a clearer understanding of this compound's true biological activities and its potential, if any, as a therapeutic agent for inflammatory diseases.

References

Larixol: A Comprehensive Technical Guide on its Discovery, History, and Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larixol, a labdane-type diterpene, has emerged from a long history of phytochemical interest to become a significant subject of modern pharmacological research. Initially identified as a component of larch oleoresin, its journey through scientific investigation has unveiled potent and selective inhibitory effects on key signaling pathways, positioning it as a valuable tool for studying cellular function and a potential starting point for therapeutic development. This technical guide provides an in-depth overview of the discovery and history of this compound, with a focus on its biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate them. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its scientific importance.

Discovery and Early History

The scientific history of this compound began not with the compound itself, but with its acetylated form, larixyl acetate. This precursor was first isolated from the oleoresin of the European larch (Larix decidua Mill.). Subsequently, saponification of larixyl acetate yielded (+)-Larixol.[1] The absolute configuration of (+)-Larixol was established in the 1970s through the collective work of several research groups.[1] For the following two decades, research primarily focused on the identification of this compound and its acetate in various larch species, including Larix sibirica, Larix gmelini, and their hybrids.[1] During this period, the main interest in this compound was from the perspective of organic synthesis.

A significant shift in the scientific focus on this compound occurred in the 2000s, as researchers began to explore its biological activities more intensively.[1] This new direction has led to the discovery of its potent effects on ion channels and inflammatory signaling pathways.

Pharmacological Activity and Mechanism of Action

Recent scientific investigations have identified two primary areas of pharmacological interest for this compound and its derivatives: the inhibition of Transient Receptor Potential Canonical 6 (TRPC6) channels and the modulation of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced neutrophil activation.

Inhibition of TRPC6 Channels

This compound and, more potently, its derivative larixyl acetate, have been identified as selective inhibitors of the TRPC6 cation channel.[2] TRPC6 is implicated in various pathophysiological processes, including pulmonary and renal diseases. The discovery of this compound's activity stemmed from a natural compound screening strategy focused on traditional inhalation materials like balsams and essential oils. Larch balsam, in particular, showed a marked TRPC6-inhibitory effect associated with its nonvolatile resin components.

This compound and larixyl acetate block Ca2+ entry and ionic currents through TRPC6 channels activated by diacylglycerol (DAG) or G-protein coupled receptors (GPCRs). Notably, they exhibit significant selectivity for TRPC6 over its closest relatives, TRPC3 and TRPC7.

Modulation of Neutrophil Function

This compound has been shown to inhibit various functions of human neutrophils induced by the chemoattractant fMLP. This includes the inhibition of superoxide anion production, cathepsin G release, and chemotaxis. The proposed mechanism of action involves the interference with the interaction between the βγ subunit of the fMLP receptor's Gi protein and its downstream signaling molecules. This disruption leads to the attenuation of downstream signaling cascades involving Src kinase, ERK1/2, p38, and AKT phosphorylation.

However, there is conflicting evidence regarding this compound's role as a direct inhibitor of Gαi-containing G proteins. One study suggests that this compound does not inhibit neutrophil responses mediated through FPR1 (the fMLP receptor) or the closely related FPR2, nor does it selectively inhibit responses mediated by Gαq-coupled GPCRs. Another publication with a similar title was withdrawn. This highlights an area of ongoing investigation and debate within the scientific community.

Quantitative Data on this compound's Biological Activity

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound and its derivatives.

Table 1: Inhibition of TRPC6 Channels

| Compound | Target | Assay | Activator | Cell Type | IC50 | Reference |

| This compound | TRPC6 | Ca2+ entry | OAG | HEK hTRPC6-YFP | 2.04 µM | |

| Larixyl Acetate | TRPC6 | Ca2+ entry | OAG | HEK hTRPC6-YFP | 0.58 µM | |

| Larixyl Acetate | TRPC6 | Ca2+ entry & ionic currents | Diacylglycerol/receptor activation | Recombinant TRPC6 channels | 0.1-0.6 µM | |

| This compound | TRPC3 | Ca2+ entry | GPCR activation | HEK hTRPC3-YFP | 19.0 ± 0.9 µM | |

| Larixyl Acetate | TRPC3 | Ca2+ entry | OAG | HEK hTRPC3-YFP | 6.38 µM | |

| Larixyl Acetate | TRPC3 | Ca2+ entry | GPCR activation | HEK hTRPC3-YFP | 7.3 ± 0.7 µM |

Table 2: Inhibition of fMLP-Induced Neutrophil Functions

| Compound | Effect | Activator | IC50 | Reference |

| This compound | Superoxide anion production | fMLP (0.1 µM) | 1.98 ± 0.14 µM | |

| This compound | Cathepsin G release | fMLP (0.1 µM) | 2.76 ± 0.15 µM |

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound.

TRPC6 Inhibition Assays

4.1.1. Calcium Imaging Assay

-

Cell Lines: Human Embryonic Kidney (HEK) cells stably expressing YFP-tagged human TRPC6 (HEK hTRPC6-YFP) or TRPC3 (HEK hTRPC3-YFP) are commonly used.

-

Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.

-

Assay Procedure:

-

HEK cells are plated in multiwell plates.

-

Cells are loaded with Fluo-4 AM.

-

Various concentrations of this compound or larixyl acetate (or vehicle control, e.g., DMSO) are added to the wells.

-

The baseline fluorescence is recorded using a fluorescence plate reader or imaging device.

-

TRPC6 channels are activated by adding a diacylglycerol analog, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG).

-

The change in intracellular calcium concentration is monitored by measuring the increase in Fluo-4 fluorescence over time.

-

-

Data Analysis: The inhibitory effect is quantified by measuring the reduction in the OAG-induced calcium signal in the presence of the compound. IC50 values are calculated from concentration-response curves.

4.1.2. Electrophysiology (Patch-Clamp)

-

Technique: Whole-cell patch-clamp recordings are performed on HEK cells expressing TRPC6.

-

Assay Procedure:

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior.

-

The cell is voltage-clamped at a holding potential (e.g., 0 mV).

-

TRPC6 channels are activated by including a channel activator in the pipette solution or by applying it to the bath solution.

-

Ionic currents flowing through the TRPC6 channels are recorded.

-

This compound or its derivatives are applied to the bath to determine their effect on the channel currents.

-

-

Data Analysis: Inhibition is measured as the percentage reduction in the current amplitude in the presence of the compound.

Neutrophil Function Assays

4.2.1. Superoxide Anion Production Assay

-

Principle: The production of superoxide anions (O2•−) by the neutrophil NADPH oxidase is measured by the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

-

Assay Procedure:

-

Human neutrophils are isolated from the peripheral blood of healthy donors.

-

Neutrophils are pre-incubated with this compound at various concentrations.

-

Ferricytochrome c is added to the cell suspension.

-

Neutrophil activation is induced by adding fMLP.

-

The change in absorbance at 550 nm, corresponding to the reduction of ferricytochrome c, is measured over time using a spectrophotometer.

-

-

Data Analysis: The rate of superoxide production is calculated from the change in absorbance, and the inhibitory effect of this compound is determined by comparing the rates in the presence and absence of the compound.

4.2.2. Degranulation (Elastase Release) Assay

-

Principle: The release of primary granule contents, such as elastase, is measured using a specific chromogenic substrate.

-

Assay Procedure:

-

Neutrophils are pre-treated with cytochalasin B to enhance the degranulation response.

-

Cells are then incubated with different concentrations of this compound.

-

Degranulation is stimulated with fMLP.

-

The cell suspension is centrifuged to pellet the cells.

-

The supernatant, containing the released elastase, is collected.

-

The elastase activity in the supernatant is measured by the cleavage of a specific substrate, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, which releases a colored product.

-

-

Data Analysis: The percentage of elastase release is calculated, and the inhibitory effect of this compound is determined.

4.2.3. Immunoprecipitation Assay for Protein Interactions

-

Objective: To investigate the effect of this compound on the interaction between the Gβγ subunit of the fMLP receptor and its downstream effectors (e.g., Src kinase, PLCβ).

-

Assay Procedure:

-

Neutrophils are treated with or without this compound and then stimulated with fMLP.

-

Cells are lysed to release cellular proteins.

-

An antibody specific for one of the proteins of interest (e.g., Gβ) is added to the cell lysate to form an antibody-protein complex.

-

Protein A/G-agarose beads are added to precipitate the antibody-protein complex.

-

The precipitated proteins are separated by SDS-PAGE and transferred to a membrane.

-

The presence of the interacting protein (e.g., Src kinase) in the precipitate is detected by Western blotting using an antibody specific for that protein.

-

-

Data Analysis: A reduction in the amount of the co-precipitated protein in the presence of this compound indicates that the compound inhibits the interaction between the two proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Caption: this compound's inhibitory action on the TRPC6 signaling pathway.

Caption: this compound's modulation of the fMLP-induced signaling cascade in neutrophils.

Caption: A generalized experimental workflow for the study of this compound.

Future Directions and Conclusion

The journey of this compound from a simple natural product to a molecule of significant pharmacological interest underscores the value of exploring natural sources for novel chemical entities. Its selective inhibition of TRPC6 channels makes it and its more potent derivatives, like larixyl N-methylcarbamate (SH045), promising lead compounds for the development of therapies for TRPC6-mediated diseases, such as certain kidney and lung conditions.

The conflicting findings regarding its effects on G-protein signaling in neutrophils highlight the need for further research to clarify its precise mechanism of action in these immune cells. Future studies should aim to resolve these discrepancies and further explore the therapeutic potential of this compound and its derivatives. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their future investigations of this fascinating natural product.

References

Methodological & Application

Application Notes and Protocols for Larixol in Calcium Mobilization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larixol, a diterpene extracted from the root of Euphorbia formosana, has been identified as a modulator of intracellular signaling pathways. Notably, studies have shown that this compound can inhibit intracellular calcium mobilization induced by certain stimuli in human neutrophils.[1] This property makes it a compound of interest for researchers investigating G protein-coupled receptor (GPCR) signaling and its downstream effects. Calcium (Ca2+) is a ubiquitous second messenger crucial for a multitude of cellular processes, and assays measuring its mobilization are fundamental tools in drug discovery and cell biology.[2][3][4]

This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a calcium mobilization assay. The focus is on providing a methodological framework for researchers to investigate the inhibitory effects of this compound on GPCR-mediated calcium release.

Mechanism of Action: this compound's Impact on Calcium Signaling